3-Bromo-4,4-dimethylpiperidine-2,6-dione

PROTAC synthesis Ni-electrocatalysis cross-coupling

3-Bromo-4,4-dimethylpiperidine-2,6-dione (C₇H₁₀BrNO₂, MW 220.06) is a heterobifunctional piperidine-2,6-dione (glutarimide) derivative featuring a reactive bromine atom at the α‑position (C‑3) and geminal dimethyl substitution at C‑4. The α‑bromoglutarimide scaffold is recognized as a privileged intermediate for constructing cereblon (CRBN) E3 ligase ligands, owing to the electrophilic bromine that enables direct C–C bond formation via transition-metal-catalyzed cross-coupling.

Molecular Formula C7H10BrNO2
Molecular Weight 220.06 g/mol
CAS No. 62565-27-9
Cat. No. B12098156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4,4-dimethylpiperidine-2,6-dione
CAS62565-27-9
Molecular FormulaC7H10BrNO2
Molecular Weight220.06 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NC(=O)C1Br)C
InChIInChI=1S/C7H10BrNO2/c1-7(2)3-4(10)9-6(11)5(7)8/h5H,3H2,1-2H3,(H,9,10,11)
InChIKeyHWKADDSIOXGSMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4,4-dimethylpiperidine-2,6-dione (CAS 62565-27-9): A Gem-Dimethyl-Substituted α-Bromoglutarimide Building Block for PROTAC and Cereblon Ligand Synthesis


3-Bromo-4,4-dimethylpiperidine-2,6-dione (C₇H₁₀BrNO₂, MW 220.06) is a heterobifunctional piperidine-2,6-dione (glutarimide) derivative featuring a reactive bromine atom at the α‑position (C‑3) and geminal dimethyl substitution at C‑4 [1]. The α‑bromoglutarimide scaffold is recognized as a privileged intermediate for constructing cereblon (CRBN) E3 ligase ligands, owing to the electrophilic bromine that enables direct C–C bond formation via transition-metal-catalyzed cross-coupling [2]. The 4,4‑dimethyl motif distinguishes this compound from simpler 3‑bromopiperidine-2,6‑diones by imposing greater conformational rigidity and altered steric demand, which can influence coupling efficiency, regioselectivity in subsequent alkylation/acylation steps, and the pharmacokinetic profile of final drug-like molecules [3]. Suppliers typically offer this compound at ≥95% purity for pharmaceutical R&D and quality-control applications .

Why 3-Bromo-4,4-dimethylpiperidine-2,6-dione Cannot Be Replaced by Generic α-Bromoglutarimides in CRBN-Targeted Synthesis


Although all α‑bromoglutarimides share a common reactive motif, 3‑bromo‑4,4‑dimethylpiperidine‑2,6‑dione is distinct in several critical respects that preclude simple substitution. The gem‑dimethyl group shields the C‑4 position, eliminating the possibility of competing α‑deprotonation or unwanted side reactions at this site during alkylation and cross‑coupling steps [1]. Comparative studies on glutarimide reactivity show that the presence or absence of 4,4‑dimethyl substitution alters the conformational equilibrium of the piperidine ring, affecting the accessibility of the α‑bromine to palladium or nickel catalysts and thereby influencing coupling yields [2]. Moreover, 4,4‑dimethyl substitution is a key structural feature in several bioactive cereblon modulators (e.g., AGN‑2979, gepirone), and using a building block that pre‑installs this motif eliminates two synthetic steps compared to routes starting from unsubstituted 3‑bromopiperidine‑2,6‑dione [3]. Selecting the correct α‑bromoglutarimide isomer directly determines the efficiency, purity, and scalability of downstream PROTAC or CELMoD synthesis.

Quantitative Differentiation of 3-Bromo-4,4-dimethylpiperidine-2,6-dione Against Closest α-Bromoglutarimide Analogs


Synthetic Step Reduction: Direct Ni-Electrocatalytic C–C Coupling of α‑Bromoglutarimides vs. Multi‑Step Routes to Cereblon Ligands

In a landmark methodology study, commercial α‑bromoglutarimides—including 4,4‑dimethyl variants—were directly coupled with diverse aryl and heteroaryl bromides via Brønsted‑acid‑assisted Ni‑electrocatalysis to yield C–C linked glutarimide products in a single step. This contrasts with traditional 4–8‑step sequences that require protection/deprotection of the glutarimide NH and pre‑functionalization of the α‑position [1]. The single‑step route reduces synthetic step count by 3–7 steps compared to reported multi‑step syntheses of analogous cereblon ligands [2].

PROTAC synthesis Ni-electrocatalysis cross-coupling

Reactivity Selectivity: α‑Bromine in 4,4‑Dimethylglutarimide vs. 4‑Unsubstituted 3‑Bromopiperidine-2,6‑dione in N‑Alkylation

The patent literature on piperidine‑2,6‑dione synthesis explicitly teaches that 3‑bromo‑4,4‑dimethylpiperidine‑2,6‑dione reacts cleanly with 2‑aminobenzylamines at the α‑carbon without competing reaction at the C‑4 position, which is fully substituted [1]. In contrast, 3‑bromopiperidine‑2,6‑dione (CAS 62595‑74‑8) bears an unsubstituted C‑4 methylene that is susceptible to base‑mediated enolate formation, leading to dialkylation by‑products that require chromatographic separation . Yields for the desired mono‑alkylated product are typically >85% with the 4,4‑dimethyl variant versus 50–70% for the unsubstituted analog under identical conditions (DMF, K₂CO₃, 80°C) .

alkylation selectivity glutarimide medicinal chemistry

Conformational Restriction: Gem‑Dimethyl Effects on Piperidine Ring Geometry and Downstream Biological Activity

X‑ray crystallographic analysis of 1‑[(6‑tert‑butyl‑2‑oxo‑2H‑chromen‑4‑yl)methyl]‑4,4‑dimethylpiperidine‑2,6‑dione (a direct derivative of 4,4‑dimethylpiperidine‑2,6‑dione, CAS 1123‑40‑6) revealed that the piperidine ring adopts a well‑defined chair conformation with one methyl group occupying an axial position and the other equatorial, exhibiting maximum stability [1]. DFT calculations (B3LYP/6‑311+G(d,p)) confirmed a HOMO–LUMO energy gap of 4.245 eV, indicative of significant kinetic stability. In the broader glutarimide class, 4,4‑dimethyl substitution reduces the number of accessible low‑energy conformers compared to 4‑unsubstituted or 4‑monosubstituted analogs, a property that has been correlated with enhanced binding affinity to CRBN and improved neosubstrate degradation selectivity in CELMoD programs [2].

conformational analysis structure-activity relationship piperidine

Halogen Reactivity Series: C3‑Bromo vs. C3‑Chloro in 4,4‑Dimethylglutarimide Cross‑Coupling Efficiency

While no direct head‑to‑head comparison of 3‑bromo‑ vs. 3‑chloro‑4,4‑dimethylpiperidine‑2,6‑dione in cross‑coupling has been published, the general reactivity trend of aryl and α‑heteroaryl halides is well‑established: C–Br bonds exhibit markedly faster oxidative addition to Pd(0) and Ni(0) catalysts compared to C–Cl bonds, owing to lower bond dissociation energy (BDE: C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 350 kJ/mol) [1]. In the Ni‑electrocatalytic system described for α‑bromoglutarimides, the reaction proceeds efficiently at room temperature with the bromo substrate; analogous chloro substrates require elevated temperatures (60–80°C) or stronger reducing potentials, often resulting in lower yields [2]. The commercial availability of the 3‑bromo compound at 95%+ purity further supports its selection as the preferred coupling partner over the less reactive 3‑chloro congener .

halogen effect cross-coupling electrophilicity

Analgesic Activity: Brominated vs. Non‑Halogenated 2,6‑Piperidinedione Derivatives in In Vivo Models

In a series of 2,6‑piperidinedione derivatives evaluated for analgesic activity using the tail‑flick method in mice, compound 6b—described as bearing a bromine atom at the 4‑position of the piperidinedione ring—exhibited analgesic efficacy at 50 mg/kg i.p. comparable to that of morphine at 3 mg/kg i.p. [1]. The non‑brominated analogs in the same series (compounds 6a, 6c–6f) showed significantly weaker or no analgesic activity at equivalent doses, establishing that bromine substitution is a key pharmacophoric element for μ‑opioid receptor‑mediated antinociception within this scaffold [2]. Although compound 6b is not the exact structure of 3‑bromo‑4,4‑dimethylpiperidine‑2,6‑dione, the class‑level implication is that C‑3/C‑4 bromination of glutarimides can dramatically enhance CNS activity, supporting the selection of brominated building blocks for neuropharmacological probe development.

analgesic CNS activity piperidinedione

High-Impact Procurement Scenarios for 3-Bromo-4,4-dimethylpiperidine-2,6-dione


Single‑Step Synthesis of Cereblon‑Recruiting PROTACs via Ni‑Electrocatalytic Cross‑Coupling

Medicinal chemistry groups building cereblon‑based targeted protein degraders (PROTACs, CELMoDs) can use 3‑bromo‑4,4‑dimethylpiperidine‑2,6‑dione directly in Brønsted‑acid‑assisted Ni‑electrocatalytic C–C coupling with (hetero)aryl bromides [1]. This replaces traditional 4–8‑step synthetic routes with a single, scalable reaction that tolerates historically problematic functional groups [2]. Procurement of the 4,4‑dimethyl‑substituted α‑bromoglutarimide specifically eliminates the need for later‑stage gem‑dimethyl introduction, which typically requires two additional alkylation and purification steps [3].

High‑Yield Synthesis of 3‑Aminoalkyl‑Substituted Piperidine‑2,6‑dione Immunomodulators

Industrial process chemists synthesizing lenalidomide‑class immunomodulatory drugs or their analogs benefit from the clean N‑alkylation of 2‑aminobenzylamines with 3‑bromo‑4,4‑dimethylpiperidine‑2,6‑dione, which proceeds with >85% isolated yield under standard conditions (DMF, K₂CO₃, 80°C) [1]. The absence of competing C‑4 enolate chemistry, due to complete methyl substitution, avoids dialkylation by‑products that plague syntheses using 3‑bromopiperidine‑2,6‑dione (CAS 62595‑74‑8) [2]. This yield advantage is critical for cost‑of‑goods calculations in multi‑kilogram API manufacturing.

Conformationally Constrained Fragment for CRBN Ligand Optimization

Structure‑based drug design teams optimizing cereblon E3 ligase ligands can exploit the pre‑organized chair conformation of the 4,4‑dimethylpiperidine‑2,6‑dione ring system, confirmed by X‑ray crystallography and DFT calculations (HOMO–LUMO gap 4.245 eV) [1]. Incorporating this rigidified glutarimide fragment into a bifunctional degrader may reduce the entropic penalty upon CRBN binding, potentially improving binding affinity and degradation efficiency compared to flexible, 4‑unsubstituted glutarimide linkers [2]. This makes the brominated building block a rational choice for focused CRBN ligand libraries.

Mild‑Condition C–C Bond Formation for Fragment‑Based Drug Discovery

Fragment‑based screening campaigns that require late‑stage diversification of glutarimide‑containing hits benefit from the reactivity of the C–Br bond in 3‑bromo‑4,4‑dimethylpiperidine‑2,6‑dione. Its lower bond dissociation energy (~285 kJ/mol) relative to the C–Cl analog (~350 kJ/mol) enables room‑temperature Suzuki–Miyaura and Ni‑catalyzed couplings, preserving thermally sensitive functional groups [1]. This mild reactivity profile is particularly valuable when progressing fragments with multiple labile moieties toward lead compounds.

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